Xanthine Oxidoreductase Inhibitory Potency: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine Versus Optimized Clinical Candidate FYX-051
4,4'-(1H-1,2,4-triazole-3,5-diyl)dipyridine serves as the unsubstituted parent scaffold for a series of 3,5-dipyridyl-1,2,4-triazole xanthine oxidoreductase (XOR) inhibitors. The parent compound itself demonstrates measurable XOR inhibitory activity (IC₅₀ = 170 nM), establishing the triazole core as a viable pharmacophore . However, the optimized clinical candidate FYX-051 (Topiroxostat), which incorporates a 3-cyano substituent on one pyridyl ring, achieves substantially greater potency, with reported inhibition constants below 1 × 10⁻⁷ M and demonstrated in vivo serum uric acid lowering in rodent models [1]. This structure-activity relationship defines the parent compound's role as a critical reference standard and synthetic intermediate rather than a therapeutic agent per se, informing procurement for medicinal chemistry campaigns focused on scaffold optimization [1].
| Evidence Dimension | Xanthine oxidoreductase (XOR) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 170 nM (oral bioavailability demonstrated) |
| Comparator Or Baseline | FYX-051 (Topiroxostat; 3-cyano-substituted derivative): Ki < 1 × 10⁻⁷ M; in vivo serum uric acid reduction demonstrated in rats |
| Quantified Difference | Optimized derivative exhibits > 1.7-fold lower absolute inhibition constant (greater potency) relative to parent IC₅₀; parent lacks the in vivo efficacy data associated with the cyano-substituted analog |
| Conditions | In vitro Xanthine oxidoreductase inhibition assay; in vivo rodent hyperuricemia model for comparator |
Why This Matters
This comparative data positions the target compound as the validated parent scaffold for structure-activity relationship (SAR) studies and as a pharmaceutical impurity reference standard (Topiroxostat Impurity 8), guiding procurement decisions for medicinal chemistry versus bioassay applications.
- [1] Sato, T.; Ashizawa, N.; Matsumoto, K.; Iwanaga, T.; Nakamura, H.; Inoue, T.; Nagata, O. Discovery of 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051—a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia. Bioorganic & Medicinal Chemistry Letters 2009, 19 (21), 6225-6229. View Source
